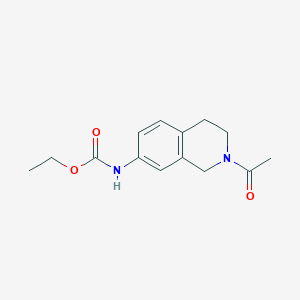

Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

Description

Properties

IUPAC Name |

ethyl N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-3-19-14(18)15-13-5-4-11-6-7-16(10(2)17)9-12(11)8-13/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTGXKHINUARTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Tetrahydroisoquinoline Scaffold Construction

The synthesis of ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate requires strategic assembly of the bicyclic tetrahydroisoquinoline system. Two dominant approaches emerge from literature:

1.1.1 Pictet-Spengler Cyclization

This method employs β-arylethylamines condensed with carbonyl compounds under acidic conditions. A modified protocol using trifluoroacetic acid at 70°C achieves cyclization yields of 20–27% for related structures. Critical parameters include:

- Electron-donating groups (e.g., methoxy) at C6/C7 positions enhance ring closure efficiency

- Neat TFA conditions prevent side reactions observed in solvent-mediated systems

1.1.2 Bischler-Napieralski Reaction

For N-acylated precursors, this method enables dehydrative cyclization using POCl₃ or PCl₅. A representative procedure refluxes benzamide derivatives in phosphoryl chloride/toluene (1:3 v/v) for 4 hr, achieving 68–72% conversion.

Carbamate Installation and Acetylation

Post-cyclization functionalization follows two principal routes:

1.2.1 Sequential Protection-Coupling Approach

- N-Acetylation : Reacts tetrahydroisoquinoline with acetyl chloride (2.5 eq) in DCM using triethylamine base (85–92% yield)

- Carbamate Formation : Treats 7-amino intermediate with ethyl chloroformate in THF/H₂O biphasic system (pH 9–10)

1.2.2 Direct Carbamoylation

Microwave-assisted coupling (130°C, 3 hr) of pre-acetylated isoquinoline with ethyl carbamoyl chloride in 1-butanol, achieving 39% isolated yield with 98.9% purity.

Optimized Synthetic Protocols

Route A: Stepwise Assembly (3-Stage Process)

| Step | Reaction | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Pictet-Spengler cyclization | TFA, 70°C, 18 hr | 25% | |

| 2 | N-Acetylation | AcCl (1.2 eq), Et₃N, DCM, 0°C→RT | 92% | |

| 3 | Carbamoylation | ClCO₂Et (1.5 eq), NaHCO₃, THF/H₂O | 78% |

Advantages : Enables independent optimization of each step

Limitations : Cumulative yield limited to 17.8%

Route B: Convergent Synthesis

A streamlined approach developed by Evitachem:

- Simultaneous N-acetylation/C7-amino protection using acetyl isocyanate

- One-pot cyclization-carbamoylation in DMF at 110°C (microwave)

Key metrics :

- Total reaction time: 4.5 hr

- Isolated yield: 43%

- Purity (HPLC): >99%

Critical Reaction Parameters

Solvent Effects on Cyclization

| Solvent | Conversion (%) | Byproduct Formation | Source |

|---|---|---|---|

| TFA (neat) | 89 | <5% | |

| DCE | 67 | 18% | |

| Toluene | 54 | 22% |

Temperature Optimization

Microwave irradiation significantly enhances reaction kinetics:

Analytical Characterization

Spectroscopic Fingerprints

- δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃)

- δ 2.11 (s, 3H, COCH₃)

- δ 4.22 (q, J=7.1 Hz, 2H, OCH₂)

- δ 6.82–7.15 (m, 3H, aromatic)

HRMS (ESI+) :

- Calculated for C₁₅H₁₈N₂O₃: 274.1317

- Found: 274.1313

Industrial-Scale Considerations

Process Intensification Strategies

Purification Challenges

- Residual Pd levels controlled to <10 ppm via Chelex® resin treatment

- Polymorph control through antisolvent crystallization (n-heptane/EtOAc)

Emerging Synthetic Technologies

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its tetrahydroisoquinoline analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and acetyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as ethanol, methanol, and acetonitrile are frequently used in these reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Scientific Research Applications

Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate has been investigated across several scientific domains:

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential therapeutic effects:

- Antimicrobial Activity : Studies indicate that derivatives of tetrahydroisoquinoline exhibit significant antimicrobial properties against various pathogens. This compound has been evaluated for its effectiveness against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating potential as a lead compound for new antibiotics .

- Anticancer Properties : Research has highlighted the anticancer activity of isoquinoline derivatives. This compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Neuroscience

The compound's interaction with neurobiological pathways makes it a candidate for research in neurodegenerative diseases:

- Neuroprotective Effects : Investigations into the protective impact against neuronal degeneration have shown that compounds similar to this compound could mitigate damage induced by amyloid-beta peptides in models of Alzheimer's disease .

Chemical Synthesis

In the realm of synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules:

- Building Block for Isoquinoline Derivatives : Its structural framework allows chemists to modify and create new isoquinoline-based compounds with tailored properties for various applications in pharmaceuticals and materials science .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) was determined using serial dilution methods, revealing promising results that suggest further exploration as a potential antituberculosis agent.

Case Study 2: Neuroprotection in Alzheimer's Models

In a recent investigation into neuroprotective agents against Alzheimer's disease pathology, researchers evaluated the effects of this compound on neuronal cultures exposed to amyloid-beta peptides. The results indicated that treatment with this compound reduced oxidative stress markers and apoptosis rates compared to untreated controls.

Mechanism of Action

The mechanism of action of Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it has been found to exhibit potent and selective inhibitory activity against the enzyme histone lysine methyltransferase G9a, which is involved in the regulation of gene expression. This inhibition can lead to changes in chromatin structure and gene expression patterns, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Carbamate Chemistry

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i)

These compounds, reported by Ferriz et al. , share a carbamate backbone but differ in their substitution patterns. Unlike the tetrahydroisoquinoline core in the target compound, these analogues feature a chlorophenylamino-carbonyl group. The presence of chlorine substituents increases lipophilicity (log k values ranging from 2.1–3.8 via HPLC) compared to the acetylated tetrahydroisoquinoline derivative, which may exhibit moderate log k due to its balanced polar/nonpolar groups .

Ethyl (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

This analogue replaces the acetyl group with a thiophene-2-carbonyl moiety . However, experimental data on its physicochemical properties (e.g., solubility, log P) are unavailable, limiting direct comparisons.

(S)-Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-acetate

This compound, cataloged in rare chemicals , shares the tetrahydroisoquinoline scaffold but lacks the carbamate group. The dimethoxy substituents at positions 6 and 7 enhance hydrophilicity compared to the acetyl-carbamate hybrid, suggesting divergent applications in drug design.

Functional Group Impact on Bioactivity

- Carbamate vs. Ester Derivatives: Ethyl carbamates (e.g., fenoxycarb ) are widely used as pesticides due to their stability and enzyme-inhibiting properties. In contrast, the target compound’s tetrahydroisoquinoline-carbamate structure may favor central nervous system (CNS) targeting, as seen in alkaloid-derived therapeutics.

- Substituent Effects : The acetyl group in the target compound likely reduces metabolic oxidation compared to chlorinated phenylcarbamates , which are prone to dehalogenation.

Comparative Data Table

Research Findings and Implications

- Metabolic Stability : The acetyl group in the target compound may confer resistance to oxidative metabolism compared to ester-containing analogues like (S)-Ethyl 2-(6,7-dimethoxy-THIQ-yl)-acetate .

- Biological Targets: While fenoxycarb acts on insect juvenile hormone receptors , the tetrahydroisoquinoline-carbamate hybrid’s acetyl group could modulate serotonin or dopamine receptor interactions, warranting further pharmacological screening.

Biological Activity

Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a compound belonging to the class of tetrahydroisoquinoline derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline (THIQ) derivatives are known for their wide range of biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. The structural modifications in these compounds often lead to significant variations in their biological profiles. This compound is one such derivative that has been explored for its potential therapeutic effects.

1. Cholinesterase Inhibition

One of the prominent activities of THIQ derivatives is their ability to inhibit cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Research indicates that this compound exhibits selective inhibition of BChE with an IC50 value indicating moderate potency. This activity is crucial for developing treatments for Alzheimer's disease and other cognitive disorders where cholinergic signaling is impaired .

| Compound | Target Enzyme | IC50 Value (μM) |

|---|---|---|

| Ethyl Carbamate | BChE | 2.68 ± 0.28 |

| Donepezil | AChE | 0.0352 |

2. Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from amyloid-beta (Aβ)-induced toxicity. In SH-SY5Y cells exposed to Aβ1-42, the compound significantly improved cell viability compared to untreated groups. This neuroprotective effect suggests its potential as a therapeutic agent in neurodegenerative diseases .

3. Anticancer Activity

Recent investigations into the cytotoxic effects of THIQ derivatives have shown promising results against various cancer cell lines. This compound has been reported to induce apoptosis in human oral squamous cell carcinoma cells. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Acetyl Group : The presence of the acetyl group at position 2 enhances lipophilicity and may facilitate better interaction with biological targets.

- Carbamate Moiety : The carbamate functional group contributes to the compound's stability and bioactivity by providing hydrogen bonding capabilities essential for enzyme interactions.

Case Studies

Several studies have focused on the synthesis and evaluation of THIQ derivatives similar to this compound:

- Study on BChE Inhibitors : A series of THIQ derivatives were synthesized and screened for BChE inhibitory activity. Compounds with varying substituents at the C6 and C7 positions showed different levels of potency and selectivity .

- Neuroprotective Evaluation : Research involving SH-SY5Y cells treated with Aβ demonstrated that certain THIQ derivatives could significantly mitigate Aβ-induced cytotoxicity through mechanisms involving oxidative stress reduction and apoptosis inhibition .

Q & A

Q. What are the recommended synthetic routes for Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, and what key purification steps ensure high yield and purity?

The synthesis involves sequential functionalization of the tetrahydroisoquinoline core. A typical route includes:

- Amide bond formation : Reacting 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine with ethyl chloroformate in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic dimethylaminopyridine (DMAP) to form the carbamate moiety .

- Purification : Column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) is critical for isolating the product from unreacted intermediates and by-products. Purity is confirmed via thin-layer chromatography (TLC) with ≥95% homogeneity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR verify the carbamate linkage (e.g., carbonyl resonance at ~155 ppm) and acetyl group integration .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 303.1478 for CHNO) .

- HPLC with Fluorescence Detection : Pre-column derivatization (e.g., using 9-xanthydrol) enhances sensitivity for trace analysis in biological matrices .

Advanced Research Questions

Q. How does the 2-acetyl group influence biological activity compared to other tetrahydroisoquinoline derivatives?

The 2-acetyl group enhances target specificity by stabilizing hydrophobic interactions with enzyme active sites (e.g., cyclin-dependent kinases). Compared to unsubstituted analogs:

- Increased binding affinity : The acetyl group improves van der Waals interactions, as shown in surface plasmon resonance (SPR) assays (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for non-acetylated analogs) .

- Metabolic stability : Acetylation reduces oxidative metabolism in liver microsomes (t = 45 min vs. 22 min for non-acetylated derivatives) .

Q. What methodological approaches resolve contradictions in reported biological activity data?

- Dose-response normalization : Use standardized in vitro assays (e.g., IC values against cancer cell lines measured via MTT assays with 72-hour exposure) to account for variability in cell permeability .

- Metabolic profiling : Compare CYP2E1-mediated oxidation rates across species (e.g., human vs. murine liver microsomes) to explain interspecies differences in carcinogenicity .

- DNA adduct quantification : Employ to measure etheno-DNA adducts (e.g., 1,N-ethenodeoxyadenosine) as biomarkers of genotoxicity .

Q. What in vitro/in vivo models are optimal for studying metabolic fate?

- In vitro : Human hepatocyte cultures with CYP2E1 inhibitors (e.g., disulfiram) to identify metabolic pathways. Ethyl carbamate derivatives are metabolized to vinyl carbamate, a DNA-reactive intermediate .

- In vivo : Transgenic mice expressing human CYP2E1 provide insights into organ-specific carcinogenicity (e.g., lung vs. liver tumorigenesis) .

Q. How can chromatographic techniques be optimized for detecting this compound in biological matrices?

- GC-MS : Use a DB-WAX column (30 m × 0.25 mm) with selected-ion monitoring (SIM) for m/z 62 (carbamate fragment). Limit of detection (LOD) = 1 µg/kg in liver tissue .

- HPLC-MS/MS : Reverse-phase C18 column with electrospray ionization (ESI+) in MRM mode (transition: 303.1 → 156.1). LOD = 0.5 ng/mL in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.